molecular formula C10H16O6 B134058 {5-[(Acetyloxy)methyl]-1,4-dioxan-2-yl}methyl acetate CAS No. 6963-09-3

{5-[(Acetyloxy)methyl]-1,4-dioxan-2-yl}methyl acetate

Cat. No.: B134058
CAS No.: 6963-09-3
M. Wt: 232.23 g/mol
InChI Key: XTTKGLDMUKWIAS-UHFFFAOYSA-N
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Description

{5-[(Acetyloxy)methyl]-1,4-dioxan-2-yl}methyl acetate is an organic compound that belongs to the class of acetates It is characterized by the presence of an acetyloxy group and a dioxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {5-[(Acetyloxy)methyl]-1,4-dioxan-2-yl}methyl acetate typically involves the reaction of 1,4-dioxane-2,5-dimethanol with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions, and the product is purified through distillation or recrystallization.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes involve the use of automated reactors that ensure precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

{5-[(Acetyloxy)methyl]-1,4-dioxan-2-yl}methyl acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the acetate group to an alcohol.

    Substitution: The acetyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted dioxane derivatives.

Scientific Research Applications

{5-[(Acetyloxy)methyl]-1,4-dioxan-2-yl}methyl acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

    Industry: Utilized in the production of polymers and resins due to its reactivity and stability.

Mechanism of Action

The mechanism of action of {5-[(Acetyloxy)methyl]-1,4-dioxan-2-yl}methyl acetate involves its interaction with specific molecular targets. The acetyloxy group can undergo hydrolysis to release acetic acid, which can then participate in various biochemical pathways. The dioxane ring structure allows the compound to interact with enzymes and receptors, potentially modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • {5-[(Hydroxy)methyl]-1,4-dioxan-2-yl}methyl acetate
  • {5-[(Methoxy)methyl]-1,4-dioxan-2-yl}methyl acetate
  • {5-[(Ethoxy)methyl]-1,4-dioxan-2-yl}methyl acetate

Uniqueness

{5-[(Acetyloxy)methyl]-1,4-dioxan-2-yl}methyl acetate is unique due to its specific combination of functional groups, which confer distinct reactivity and stability. The presence of both the acetyloxy group and the dioxane ring allows for versatile chemical modifications and applications in various fields.

Properties

IUPAC Name

[5-(acetyloxymethyl)-1,4-dioxan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O6/c1-7(11)13-3-9-5-16-10(6-15-9)4-14-8(2)12/h9-10H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTTKGLDMUKWIAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1COC(CO1)COC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20287972
Record name 1,4-dioxane-2,5-diyldimethanediyl diacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20287972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6963-09-3
Record name 6963-09-3
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Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,4-dioxane-2,5-diyldimethanediyl diacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20287972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name {5-[(acetyloxy)methyl]-1,4-dioxan-2-yl}methyl acetate
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